molecular formula C19H24N2O3 B1664326 ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2-PHENOXY- CAS No. 102008-71-9

ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2-PHENOXY-

Cat. No. B1664326
CAS RN: 102008-71-9
M. Wt: 328.4 g/mol
InChI Key: DAYHEVSELYHNCX-UHFFFAOYSA-N
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Description

Acetamide, N-(5-(p-aminophenoxy)pentyl)-2-phenoxy- is a bioactive chemical.

Scientific Research Applications

1. Chemoselective Acetylation in Drug Synthesis

ACETAMIDE derivatives, such as N-(2-Hydroxyphenyl)acetamide, play a crucial role in the synthesis of antimalarial drugs. The study by Magadum and Yadav (2018) highlights the chemoselective monoacetylation of amino groups in aminophenols using Novozym 435 as a catalyst, emphasizing its importance in kinetically controlled synthesis for natural drug production (Magadum & Yadav, 2018).

2. Role in Microbial Degradation and Bioactivity

Girel et al. (2022) demonstrated the involvement of ACETAMIDE derivatives in microbial degradation and bioactivity. When certain soil bacteria and plants were incubated with N-(2-hydroxy-5-nitrophenyl) acetamide, they produced glucoside derivatives, indicating the compound's role in microbial metabolic pathways and its potential bioactive properties (Girel et al., 2022).

3. Applications in Polymer Synthesis

The research by Begunov and Valyaeva (2015) illustrates the use of ACETAMIDE derivatives in polymer science. They synthesized new AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide, showcasing the compound's utility in creating advanced materials (Begunov & Valyaeva, 2015).

4. Analytical and Diagnostic Applications

Studies like that of Tompsett (1969) explore the use of ACETAMIDE derivatives in analytical chemistry, particularly in the detection and determination of compounds in biological samples. This research underscores the relevance of such derivatives in diagnostic and analytical methodologies (Tompsett, 1969).

5. Exploration in Drug Development

Research into ACETAMIDE derivatives, as shown by Rani et al. (2014), contributes to the development of new therapeutic agents. Their study on the synthesis of 2-(Substituted phenoxy) Acetamide Derivatives and their potential as anticancer, anti-inflammatory, and analgesic agents is a prime example of this application (Rani et al., 2014).

properties

CAS RN

102008-71-9

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide

InChI

InChI=1S/C19H24N2O3/c20-16-9-11-18(12-10-16)23-14-6-2-5-13-21-19(22)15-24-17-7-3-1-4-8-17/h1,3-4,7-12H,2,5-6,13-15,20H2,(H,21,22)

InChI Key

DAYHEVSELYHNCX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NCCCCCOC2=CC=C(C=C2)N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCCCCOC2=CC=C(C=C2)N

Appearance

Solid powder

Other CAS RN

102008-71-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetamide, N-(5-(p-aminophenoxy)pentyl)-2-phenoxy-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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